molecular formula C12H13ClO B8381477 2-(3-Chloro-propyl)-3-methylbenzofuran CAS No. 372196-78-6

2-(3-Chloro-propyl)-3-methylbenzofuran

Cat. No.: B8381477
CAS No.: 372196-78-6
M. Wt: 208.68 g/mol
InChI Key: MLKAAMRUGOCYHI-UHFFFAOYSA-N
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Description

2-(3-Chloro-propyl)-3-methylbenzofuran is a substituted benzofuran derivative characterized by a benzofuran core (a fused benzene and furan ring system) with a methyl group at the 3-position and a 3-chloropropyl chain at the 2-position (Figure 1). The compound’s molecular formula is C₁₂H₁₃ClO, with a molecular weight of 208.68 g/mol.

Properties

CAS No.

372196-78-6

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

2-(3-chloropropyl)-3-methyl-1-benzofuran

InChI

InChI=1S/C12H13ClO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3

InChI Key

MLKAAMRUGOCYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

3-Methyl-2-benzofuranic acid (MBA)
  • Structure : Benzofuran core with a carboxylic acid at C2 and a methyl group at C3.
  • Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol).
  • Key Features : The carboxylic acid group enhances polarity, limiting membrane permeability compared to the chloropropyl-substituted analog.
  • Biological Activity: MBA is a decarboxylation product of ABPA (2-amino-3-(benzofuran-3-yl)propanoic acid) in NosL enzyme catalysis.
AFN-1252 (3-Methylbenzofuran-containing Inhibitor)
  • Structure : Features a 3-methylbenzofuran ring system.
  • Key Interactions: The 3-methyl group engages in hydrophobic interactions with Tyr-147 in the FabI enzyme, critical for antibacterial activity.
2-(Benzofuran-3-yl)ethanamine (BEA)
  • Structure : Benzofuran core with an ethanamine side chain at C3.
  • Molecular Formula: C₁₀H₁₁NO (MW: 161.20 g/mol).
  • Activity: Produced via NosL-mediated decarboxylation of ABPA. The amine group enables hydrogen bonding, contrasting with the chloroalkyl chain of 2-(3-chloro-propyl)-3-methylbenzofuran, which may prioritize hydrophobic or halogen-bonding interactions .

Heterocyclic Compounds with Chloropropyl Substituents

2-(3-Chloro-propyl)-5-methylfuran
  • Structure : Furan core with a 5-methyl and 2-(3-chloropropyl) group.
  • Molecular Formula : C₈H₁₁ClO (MW: 158.62 g/mol).
  • Synthesis: Prepared via organoaluminum-mediated reactions, differing from the benzofuran derivatives’ synthetic routes (e.g., acetic anhydride-mediated cyclization for benzoxazinones) .
  • Reactivity : The furan ring’s lower aromatic stability compared to benzofuran may increase susceptibility to electrophilic substitution, altering applications in catalysis or materials science.
3-Chloropropyl Acetate
  • Structure: Acetate ester of 3-chloropropanol.
  • Molecular Formula : C₅H₉ClO₂ (MW: 136.58 g/mol).
  • Utility : A versatile intermediate in organic synthesis. The chloropropyl group’s reactivity in nucleophilic substitution (e.g., SN2 reactions) is shared with 2-(3-chloro-propyl)-3-methylbenzofuran, though the benzofuran core may direct reactivity to specific positions .

Other Heterocycles (Benzoxazinone and Dihydroquinazolinone Derivatives)

  • 2-(3-Chloro-propyl)-4H-benzo[d][1,3]oxazin-4-one: Structure: Benzoxazinone core with a 3-chloropropyl chain. Synthesis: Synthesized via acetic anhydride-mediated cyclization, similar to methods used for benzofurans but yielding a lactam ring. Activity: Benzoxazinones are known for antimicrobial properties; the chloropropyl group may modulate solubility and target affinity compared to the benzofuran analog .
  • 2-(3-Chloro-propyl)-2-hydroxy-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Structure: Dihydroquinazolinone core with a 3-chloropropyl group. Synthesis: Involves condensation with aniline, highlighting divergent reactivity from benzofurans. Applications: Quinazolinones are explored as kinase inhibitors; steric effects from the chloropropyl group could influence binding pocket interactions .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Notable Interactions/Activity References
2-(3-Chloro-propyl)-3-methylbenzofuran Benzofuran C₁₂H₁₃ClO 208.68 3-methyl, 2-(3-chloropropyl) N/A Potential hydrophobic interactions
MBA Benzofuran C₁₀H₈O₃ 176.17 3-methyl, 2-carboxylic acid NosL enzyme Decarboxylation product
AFN-1252 Benzofuran Not specified Not specified 3-methyl FabI enzyme Hydrophobic interaction with Tyr-147
2-(3-Chloro-propyl)-5-methylfuran Furan C₈H₁₁ClO 158.62 5-methyl, 2-(3-chloropropyl) N/A Synthetic intermediate
3-Chloropropyl acetate Ester C₅H₉ClO₂ 136.58 3-chloropropyl, acetate N/A Nucleophilic substitution reactions

Preparation Methods

Benzofuran Core Construction via Chalcone Rearrangements

The cyclization of 2-hydroxychalcones represents a robust method for benzofuran synthesis. In a seminal study, 2-hydroxychalcones were rearranged under acidic or basic conditions to yield 2,3-dihydrobenzofurans, which were subsequently aromatized to 3-formyl- or 3-acylbenzofurans. For instance, treatment of MOM-protected 2-hydroxychalcones with phenyliodine diacetate (PhI(OAc)₂) in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃) produced 3-acylbenzofurans, while acidic conditions (p-TsOH in (CF₃)₂CHOH) favored 3-formylbenzofurans. This selectivity arises from divergent reaction mechanisms:

  • 3-Acylbenzofurans : Formed via methanol elimination and aromatization under weakly acidic conditions.

  • 3-Formylbenzofurans : Generated through a diprotonated intermediate stabilized by (CF₃)₂CHOH, followed by THF ring-opening and ketone cyclization.

This pathway highlights the tunability of reaction conditions to install diverse substituents, providing a potential route to introduce the 3-methyl group during chalcone precursor synthesis.

Multi-Step Synthesis from Phenol Derivatives

Chlorinated Phenol Intermediates in Agrochemical Synthesis

A patent detailing the synthesis of 3-chloro-2-vinylphenylsulfonates offers insights into chlorinated intermediate preparation. Although the target compound differs, the methodology—starting from 2-methyl-3-chlorophenol—demonstrates scalable approaches for introducing chloroalkyl chains:

  • Step A : Reaction of 2-methyl-3-chlorophenol (II) with acid derivatives (e.g., dichloroacetyl chloride) in the presence of bases like 3-methylpyridine, yielding intermediates (V).

  • Step B : Chlorination using radical initiators (e.g., AIBN) or UV irradiation to generate dichloromethyl derivatives (VI).

  • Step C : Hydrolysis under acidic (H₂SO₄, HCl) or aqueous conditions to produce 2-chloro-6-hydroxybenzaldehyde (VII).

These steps underscore the feasibility of constructing chlorinated aromatic precursors, which could be adapted for 3-chloro-propyl side-chain installation.

Organometallic Functionalization

The patent further describes the use of Grignard reagents (e.g., MeMgCl, MeMgBr) to introduce methyl groups to aldehydes. By analogy, a chloropropyl Grignard reagent (Cl(CH₂)₃MgX) could react with a benzofuran aldehyde to install the 2-(3-chloro-propyl) group. Key parameters include:

  • Solvent : THF or diethyl ether for optimal reagent stability.

  • Temperature : 40–70°C to balance reactivity and side-reaction minimization.

  • Equivalents : 1.2–2.5 equivalents of Grignard reagent for complete conversion.

Integrated Synthetic Routes to 2-(3-Chloro-propyl)-3-methylbenzofuran

Pathway 1: Chalcone Rearrangement with Side-Chain Modification

  • Chalcone Synthesis : Condense 2-hydroxyacetophenone with a propenyl-substituted aldehyde to form a chalcone precursor.

  • Cyclization : Treat with PhI(OAc)₂ in THF/K₂CO₃ to yield 3-methylbenzofuran.

  • Chloropropyl Introduction :

    • Allylation : React the 2-position with allyl bromide under Friedel-Crafts conditions.

    • Chlorination : Treat the allyl group with HCl gas or PCl₃ to form 3-chloro-propyl.

Challenges : Regioselectivity during allylation and over-chlorination risks.

Pathway 2: Phenol-Based Multi-Step Synthesis

  • Starting Material : 2-methyl-3-chlorophenol (II).

  • Propyl Chain Installation :

    • Alkylation : React with 3-chloro-1-propene under acidic conditions.

    • Cyclization : Use p-TsOH in (CF₃)₂CHOH to form the benzofuran core.

  • Methyl Group Incorporation : Employ MeMgBr in THF to functionalize the 3-position.

Advantages : High yields (reported up to 80% in analogous steps) and scalability.

Comparative Analysis of Synthetic Methods

Parameter Chalcone Pathway Phenol-Based Pathway
Starting Materials 2-Hydroxychalcones2-Methyl-3-chlorophenol
Key Reagents PhI(OAc)₂, (CF₃)₂CHOHMeMgBr, p-TsOH
Yield 18–80%50–80% (extrapolated)
Selectivity Control Solvent-dependentStepwise functionalization
Complexity ModerateHigh

Mechanistic Insights and Optimization Strategies

Solvent Effects on Selectivity

The choice of solvent critically influences reaction pathways:

  • (CF₃)₂CHOH : Stabilizes diprotonated intermediates, favoring formyl group formation.

  • THF : Facilitates base-mediated aromatization for acyl group retention.

Chlorination Techniques

  • Radical Chlorination : UV irradiation with Cl₂ gas for allylic chlorination.

  • Electrophilic Chlorination : Use of PCl₃ or SOCl₂ for side-chain functionalization.

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Chloro-propyl)-3-methylbenzofuran to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires meticulous control of reaction parameters:
  • Temperature : Maintain precise thermal conditions (e.g., 60–80°C for alkylation steps) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may hinder intermediate stability .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating the compound with >95% purity .
  • Reaction Time : Monitor progress via TLC or HPLC to terminate reactions at optimal conversion points .

Table 1 : Representative Synthesis Conditions from Literature

StepSolventTemp. RangePurification MethodYield RangeReference
AlkylationTHF60–80°CColumn Chromatography70–85%
CyclizationDCMRTRecrystallization80–90%
FunctionalizationAcetone40–50°CFlash Chromatography65–75%

Q. What methods are recommended for structural characterization of 2-(3-Chloro-propyl)-3-methylbenzofuran?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign protons and carbons. For example, benzofuran ring protons typically resonate at δ 6.8–7.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry. reports a benzofuran derivative with a monoclinic crystal system (P21/cP2_1/c), providing bond-length validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 264.0784 for C12_{12}H12_{12}ClO2_2) .

Q. How can the biological activity of this compound be evaluated in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test IC50_{50} values against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity for G-protein-coupled receptors .
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative strains, referencing derivatives with EC50_{50} <10 µM .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on the compound’s physicochemical properties?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Statistical Validation : Apply ANOVA or multivariate regression to isolate variables (e.g., solvent polarity, temperature gradients) causing discrepancies .
  • Advanced Spectroscopy : Use 2D-NMR (COSY, HSQC) to confirm structural assignments and rule out isomerism .

Q. What advanced methodologies are suitable for studying environmental degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Track degradation products (e.g., hydroxylated or dechlorinated metabolites) in simulated wastewater .
  • Computational Modeling : Apply DFT calculations to predict hydrolysis or photolysis pathways (e.g., B3LYP/6-31G* level) .
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Substituent Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 3-methyl or chloro-propyl positions .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
  • Crystallographic Overlays : Compare X-ray structures of analogs to identify key pharmacophore features (e.g., benzofuran ring planarity) .

Table 2 : SAR Trends in Benzofuran Derivatives

Substituent PositionModificationObserved Bioactivity ChangeReference
3-MethylReplacement with Cl↓ Antimicrobial activity
Chloro-propylElongation to butyl↑ Receptor binding affinity

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